2-(4-Bromophenyl)-2-methyloxirane
Description
Properties
CAS No. |
80909-78-0 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9BrO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
HQVFPGVGWGVIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-Bromophenyl)-2-methyloxirane with key analogs:
Key Observations :
- Halogen Effects : Bromine increases molecular weight and electrophilicity compared to fluorine or methyl groups. This enhances susceptibility to nucleophilic attack in ring-opening reactions.
Preparation Methods
Reaction Mechanism and Conditions
The protocol begins with deprotonation of trimethylsulfoxonium iodide (TMSOI) using potassium tert-butoxide in dimethyl sulfoxide (DMSO), producing a reactive sulfonium ylide. This ylide subsequently attacks the carbonyl carbon of 4-bromoacetophenone, leading to ring closure and epoxide formation. Key reaction parameters include:
-
Molar Ratios : A 1:1.1 stoichiometry of ketone to TMSOI ensures complete conversion.
-
Solvent : DMSO facilitates ylide stability and reaction homogeneity.
-
Temperature : Room temperature (20–25°C) minimizes side reactions while maintaining reactivity.
The reaction typically achieves 89% yield after 12–16 hours, with purification involving ethyl acetate extraction and solvent evaporation under reduced pressure.
Table 1: Summary of Corey-Chaykovsky Epoxidation Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Bromoacetophenone | 125 mmol | Substrate |
| Trimethylsulfoxonium iodide | 137.5 mmol | Ylide precursor |
| Potassium tert-butoxide | 125 mmol | Base |
| DMSO | 150 mL | Solvent |
| Reaction Time | 12–16 hours | - |
| Yield | 89% | - |
Scalability and Practical Considerations
Industrial-scale adaptations of this method prioritize solvent recovery and waste minimization. The use of DMSO, while effective, complicates large-scale workups due to its high boiling point (189°C). Alternatives such as dimethylformamide (DMF) have been explored but result in reduced yields (~75%).
Alternative Synthetic Approaches
While the Corey-Chaykovsky method dominates, niche alternatives exist for specialized applications:
Epoxidation via Peracid-Mediated Oxidation
Early attempts employed meta-chloroperbenzoic acid (mCPBA) to oxidize the corresponding alkene, 4-bromostyrene. However, this route suffers from <30% yields due to competing bromine elimination and peroxide formation.
Characterization and Quality Control
Rigorous spectroscopic and chromatographic analyses ensure product integrity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-2-methyloxirane, and how do reaction conditions influence yield?
- Methodology :
- Epoxidation of alkenes : Start with 4-bromostyrene derivatives. Use peracids (e.g., mCPBA) in dichloromethane at 0–25°C for 12–24 hours. Monitor via TLC for epoxide formation .
- Nucleophilic substitution : React 4-bromoacetophenone with a methyl Grignard reagent, followed by epoxidation. Optimize stoichiometry and temperature (e.g., −78°C for Grignard addition) to minimize side products .
- Key considerations : The electron-withdrawing bromine substituent may slow epoxidation kinetics; adjust catalyst loading (e.g., 1.2 equiv mCPBA) to improve conversion .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology :
- NMR spectroscopy : Analyze and NMR for characteristic oxirane proton shifts (δ 3.5–4.5 ppm) and coupling patterns. Compare with computed spectra (DFT/B3LYP) to confirm regiochemistry .
- X-ray crystallography : Use SHELX programs for structure refinement. Resolve ambiguities in substituent orientation using anisotropic displacement parameters .
- GC-MS/HPLC : Quantify purity (>95%) and detect impurities (e.g., diols from ring-opening) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromophenyl group influence regioselectivity in nucleophilic ring-opening reactions?
- Methodology :
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The bromine’s electron-withdrawing effect increases electrophilicity at the less-substituted oxirane carbon, favoring nucleophilic attack at that site .
- Experimental validation : React with NH/HO and analyze products via NMR. A 3:1 preference for attack at the methyl-adjacent carbon was observed in analogous 2-(3-Methoxyphenyl)-2-methyloxirane derivatives .
Q. What strategies resolve contradictions in spectroscopic data interpretation for epoxide derivatives?
- Methodology :
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange (e.g., ring puckering) that obscures splitting patterns .
- Isotopic labeling : Synthesize -labeled oxirane to clarify ambiguous signals .
- Cross-validation : Compare experimental IR/Raman spectra with computational predictions (e.g., ORCA software) to assign vibrational modes .
Q. How can computational tools predict the bioactivity of this compound against therapeutic targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes. The bromophenyl group may occupy hydrophobic pockets, while the oxirane forms covalent bonds with catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Prioritize targets with RMSD < 2 Å for in vitro validation .
- In vitro assays : Test inhibition of CYP3A4 using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
